W-9 hydrochloride
Overview
Description
Mechanism of Action
Target of Action
W-9 hydrochloride, also known as W-7 (isomer hydrochloride), primarily targets calmodulin , a calcium-binding messenger protein . Calmodulin plays a crucial role in various cellular processes, including inflammation, metabolism, apoptosis, muscle contraction, intracellular movement, short-term and long-term memory, nerve growth, and the immune response.
Mode of Action
This compound acts as a calmodulin antagonist . It inhibits the activity of calmodulin-activated phosphodiesterase (PDE) with an IC50 of 72 μM . By inhibiting PDE, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that transmits intracellular signals. This leads to an increase in cAMP levels, which can affect various physiological processes.
Biochemical Analysis
Biochemical Properties
W-9 hydrochloride is known to interact with calmodulin, a protein that plays a key role in calcium signaling within cells. The interaction between this compound and calmodulin can influence various biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cells are primarily due to its role as a calmodulin antagonist. By inhibiting calmodulin, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to calmodulin, thereby inhibiting the activity of this protein. This can lead to changes in gene expression and enzyme activity within the cell.
Metabolic Pathways
It is known to interact with calmodulin, which is involved in various metabolic processes. Detailed information on specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of W-9 hydrochloride involves the reaction of 5-chloro-2-naphthalenesulfonyl chloride with 6-aminohexylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
W-9 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
W-9 hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a calmodulin inhibitor in biochemical assays.
Biology: Employed in studies involving calcium signaling pathways and calmodulin-dependent processes.
Medicine: Investigated for its potential therapeutic effects in diseases involving calmodulin dysregulation.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Comparison with Similar Compounds
Similar Compounds
W-5 hydrochloride: Another calmodulin antagonist with a similar structure but different potency.
W-7 hydrochloride: Known for its ability to inhibit calmodulin-dependent myosin light chain kinase.
KN-93 phosphate: A selective inhibitor of calmodulin-dependent kinase II
Uniqueness
W-9 hydrochloride is unique due to its specific binding affinity for calmodulin and its ability to inhibit a broad range of calmodulin-dependent processes. This makes it a valuable tool in research focused on calcium signaling and related cellular mechanisms .
Properties
IUPAC Name |
N-(6-aminohexyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S.ClH/c17-16-7-5-6-13-12-14(8-9-15(13)16)22(20,21)19-11-4-2-1-3-10-18;/h5-9,12,19H,1-4,10-11,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWDLQXTCSKXSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCCN)C(=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656944 | |
Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69762-85-2 | |
Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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